N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
The compound “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular weight of 150.18 . The InChI code for this compound is 1S/C7H10N4/c8-2-4-10-5-6-11-7(10)1-3-9-11/h1,3,5-6H,2,4,8H2 .Scientific Research Applications
Antibacterial Agents
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promise for use as antibacterial agents. These compounds, through their complex interactions and structural modifications, have been tested for antibacterial activity, indicating potential for therapeutic use against bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Anticancer and Antiproliferative Agents
Another area of research involves the development of sulfonamide derivatives with potential anticancer and antiproliferative activities. These compounds are synthesized with a focus on targeting specific cancer cell lines, demonstrating the diverse therapeutic potential of sulfonamide-based compounds in oncology research (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Enzyme Inhibition for Therapeutic Applications
Compounds derived from or related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide have been evaluated for their inhibitory effects on various human enzymes, such as carbonic anhydrases. These studies contribute to understanding how such compounds can be utilized to treat conditions like glaucoma, edema, and certain neurological disorders by modulating enzyme activity (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).
Antioxidant Properties
Research into the antioxidant properties of compounds containing the sulfonamido group indicates potential applications in combating oxidative stress-related diseases. These studies highlight the chemical's ability to scavenge free radicals and protect against cellular damage, suggesting utility in preventative healthcare and therapy for conditions associated with oxidative stress (Aliabadi & Mahmoodi, 2016).
Molecular Docking and Drug Design
The compound and its derivatives are also subjects of molecular docking studies to predict their interaction with biological targets. These investigations support drug design and discovery processes, where the aim is to identify compounds with high specificity and efficacy against disease-causing molecules or pathways (Pillai et al., 2019).
Mechanism of Action
Target of action
Imidazole and pyrazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide” would depend on its specific structure and functional groups.
Mode of action
The mode of action of imidazole and pyrazole derivatives can vary widely depending on their specific structures and targets. For example, some imidazole derivatives are known to inhibit the growth of bacteria or fungi, while others might act on specific enzymes or receptors in the body .
Pharmacokinetics
Imidazole and pyrazole derivatives are generally well absorbed and can have good bioavailability . .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-23(21,13-1-2-14-12(11-13)4-10-22-14)17-6-7-18-8-9-19-15(18)3-5-16-19/h1-3,5,8-9,11,17H,4,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEGSSDVHGKKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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